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Compound of Interest

Compound Name: 2-Aminoindolizine-1-carbonitrile

Cat. No.: B3015467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of a series of

novel indolizine-1-carbonitriles. These compounds, bearing a 3-(4-bromobenzoyl) substituent

and various aryl groups at the 2-position, are of significant interest due to their potential as

antimicrobial agents. This document compiles spectroscopic data, detailed experimental

protocols, and visual workflows to serve as a comprehensive resource for researchers in

medicinal chemistry and drug development.

Core Molecular Structure
The fundamental structure of the novel indolizine-1-carbonitriles discussed in this guide is

depicted below. The variability in the 'Ar' group across the series leads to a range of

compounds with distinct spectroscopic and biological properties.

General Structure:

Figure 1: General chemical structure of the 3-(4-bromobenzoyl)-2-arylindolizine-1-carbonitrile

scaffold.

Synthesis and Reaction Pathway
The synthesis of these novel indolizine-1-carbonitriles is achieved through a one-pot, two-step

tandem reaction. This process involves the 1,3-dipolar cycloaddition of aromatic aldehyde
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derivatives with malononitrile and a pyridinium salt, facilitated by ultrasound irradiation.[1][2][3]

Step 1: Knoevenagel Condensation Step 2: 1,3-Dipolar Cycloaddition

Overall Reaction

Aromatic Aldehyde (1a-i)

Arylidenemalononitrile Intermediate (3a-i)

+ Malononitrile (2)
Triethylamine, Acetonitrile

Malononitrile (2)

Indolizine-1-carbonitrile (5a-i)

Pyridinium Salt (4)

Final ProductReactants
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Synthetic workflow for indolizine-1-carbonitriles.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for a selection of the

synthesized 3-(4-bromobenzoyl)-2-arylindolizine-1-carbonitriles.

Infrared (IR) Spectroscopy
The IR spectra of these compounds consistently show characteristic absorption bands for the

nitrile (C≡N) and carbonyl (C=O) functional groups.
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Compound Ar (Substituent) C≡N Stretch (cm⁻¹) C=O Stretch (cm⁻¹)

5a 4-Bromophenyl 2192 1654

5b 4-Chlorophenyl 2192 1651

5c 4-Fluorophenyl 2192 1651

5d 4-Methylphenyl 2192 1654

5e 4-Methoxyphenyl 2192 1651

5f 2,4-Dichlorophenyl 2192 1651

5g 4-Hydroxyphenyl 2176 1654

5h 3,4-Dimethoxyphenyl 2192 1651

5i Thiophen-2-yl 2176 1651

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded in DMSO-d₆. The chemical shifts

(δ) are reported in parts per million (ppm).

¹H NMR Data for Representative Compound 5g (Ar = 4-Hydroxyphenyl):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.98 s 1H -OH

7.97-7.79 m 8H Ar-H

7.35 d, J=8Hz 2H Ar-H

7.26 d, J=8Hz 2H Ar-H

| 6.97 | t, J=8Hz | 1H | Ar-H |

¹³C NMR Data for Representative Compound 5g (Ar = 4-Hydroxyphenyl):
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Chemical Shift (ppm) Assignment

189.10 C=O

160.08, 154.99, 145.98, ... Aromatic Carbons

| 114.37 | C≡N |

Mass Spectrometry (MS)
Mass spectra were acquired using electrospray ionization (ESI). The data is presented as

mass-to-charge ratio (m/z).

Compound
Ar
(Substituent)

Molecular
Formula

Calculated M⁺
Observed [M]⁺
/ [M+2]⁺

5a 4-Bromophenyl C₂₆H₁₄Br₂N₂O 535.95 536/538

5b 4-Chlorophenyl C₂₆H₁₄BrClN₂O 491.99 492/494

5c 4-Fluorophenyl C₂₆H₁₄BrFN₂O 476.03 476

5g 4-Hydroxyphenyl C₂₆H₁₅BrN₂O₂ 478.03 478/480

5i Thiophen-2-yl C₂₄H₁₂BrN₃OS 469.99 470/472

UV-Visible Spectroscopy
While specific UV-Vis data for the indolizine-1-carbonitriles 5a-i were not provided in the

primary literature, studies on structurally similar 2-aryl-5-carbonyl indolizines show

characteristic absorption maxima.[2] These compounds typically exhibit broad absorption

bands in the range of 300-500 nm, with maxima often located between 360 and 430 nm.[2]

These absorptions are attributed to π→π* electronic transitions within the conjugated indolizine

core.[2] The exact position of the absorption maximum (λmax) is influenced by the nature of the

aryl substituent and the solvent used.[4][5]

Compound Class Typical λmax Range (nm) Molar Absorptivity (ε)

2-Aryl-Indolizine Derivatives 360 - 430 ~10⁴ M⁻¹cm⁻¹
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Detailed Experimental Protocols
The following sections provide standardized protocols for the spectroscopic analyses, based on

common laboratory practices and the information cited in the source literature.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups in the synthesized compounds.

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly clean and dry an agate mortar and pestle.

Weigh approximately 1-2 mg of the solid indolizine-1-carbonitrile sample and transfer it to

the mortar.

Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder.

Gently grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.

Avoid over-grinding, as KBr is hygroscopic.

Pellet Formation:

Transfer the powder mixture into a pellet-forming die.

Place the die in a hydraulic press.

Apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent

pellet.

Data Acquisition:

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compounds by analyzing the chemical

environment of the hydrogen and carbon atoms.

Methodology:

Sample Preparation:

Weigh 5-10 mg of the indolizine-1-carbonitrile sample for ¹H NMR (or 20-50 mg for ¹³C

NMR) and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust the depth.

Place the sample in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, spectra were recorded at 400 MHz. For

¹³C NMR, spectra were recorded at 100 MHz.

Process the raw data (Fourier transform, phase correction, and baseline correction).

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52

ppm for ¹³C).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the

synthesized compounds.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent like methanol or acetonitrile.

Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

Filter the final solution if any particulate matter is present.

Data Acquisition:

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.

Apply a high voltage to the ESI needle to generate charged droplets.

Use a heated capillary and nebulizing gas (e.g., nitrogen) to facilitate desolvation and ion

formation.

Acquire the mass spectrum in the appropriate mass range.

Analyze the resulting spectrum to identify the molecular ion peak ([M]⁺) and any

characteristic isotopic patterns (e.g., for bromine and chlorine).

UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.

Methodology:

Sample Preparation:
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Prepare a stock solution of the indolizine-1-carbonitrile in a UV-grade solvent (e.g.,

acetonitrile, dichloromethane) at a concentration of approximately 10⁻³ M.

Perform serial dilutions to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M,

ensuring the maximum absorbance falls within the optimal range of the spectrophotometer

(typically 0.1-1.0).

Data Acquisition:

Use matched quartz cuvettes with a 1 cm path length.

Fill one cuvette with the pure solvent to serve as a blank.

Fill the other cuvette with the sample solution.

Record the baseline spectrum with the blank in both the sample and reference beams.

Measure the absorption spectrum of the sample over the desired wavelength range (e.g.,

200-700 nm).

Identify the wavelength of maximum absorbance (λmax).

Proposed Mechanism of Action and Molecular
Interactions
Molecular docking studies have been performed to investigate the potential mechanism of

antimicrobial action of these indolizine-1-carbonitriles. The results suggest that these

compounds may act as inhibitors of essential microbial enzymes.[2]
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Antifungal Activity Antibacterial Activity

Indolizine-1-carbonitrile (5b)

Fungal 14α-demethylase (CYP51) Ergosterol Biosynthesis Pathway

Binds to Active Site

Inhibition of Fungal Growth

Disrupts

Indolizine-1-carbonitrile (5g)

Bacterial Protein Tyrosine Phosphatase Cellular Signaling

Binds to Active Site

Inhibition of Bacterial Growth

Disrupts

Click to download full resolution via product page

Proposed molecular targets for antimicrobial activity.

This guide provides a foundational understanding of the spectroscopic characteristics of novel

indolizine-1-carbonitriles. The presented data and protocols are intended to facilitate further

research and development of this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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